molecular formula C12H18N4OS B2941262 4-(Oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide CAS No. 2248827-33-8

4-(Oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide

Cat. No. B2941262
CAS RN: 2248827-33-8
M. Wt: 266.36
InChI Key: LETRYCBTFHMTBX-UHFFFAOYSA-N
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Description

The compound “4-(Oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been gaining attention due to their wide biological properties such as antimicrobial, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, IR, MS, and elemental analysis . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the synthesized derivatives are summarized in terms of their physicochemical properties and spectral analysis .

Future Directions

The future directions for the research on “4-(Oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide” could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

4-(oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c13-9-16(12-15-14-10-18-12)6-2-1-3-11-4-7-17-8-5-11/h10-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETRYCBTFHMTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCCN(C#N)C2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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